![molecular formula C24H20BrClN4 B415365 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 324759-78-6](/img/structure/B415365.png)
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline” is a complex organic compound that contains a quinazoline core, which is a type of heterocyclic compound . Quinazoline is a bicyclic compound with two nitrogen atoms in its structure . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a piperazine ring, and phenyl groups . The bromine and chlorine atoms would likely add significant weight to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the positions of the bromine and chlorine atoms and the nature of the phenyl and piperazine groups would all influence its properties .Applications De Recherche Scientifique
Antibacterial Activity
Synthesis and Antibacterial Activity : Heterocyclic systems containing 6-bromoquinazolinone derivatives, including compounds similar to 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant antibacterial properties (Hui et al., 2000).
Antimicrobial Activity of Piperazine Derivatives : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, demonstrating potential antimicrobial activity. These compounds, closely related to the chemical structure , have shown effectiveness against various bacterial and fungal strains (Babu et al., 2015).
Antiviral and Antitumor Activities
Synthesis and Antiviral Activities : Compounds related to 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline have been synthesized and evaluated for their antiviral activities. Certain derivatives have exhibited distinct activity against viruses like Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antitumor Agents : Research on quinazoline derivatives containing piperazine moieties has highlighted their potent antiproliferative activities, making them promising candidates as antitumor agents. These compounds have shown significant activity against various cancer cell lines (Li et al., 2020).
Pharmacological Potential
- Synthesis for Pharmacological Activities : Various 6-bromoquinazolinone derivatives, closely related to the compound , have been synthesized for their pharmacological importance. These compounds have demonstrated significant anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTIIBFPTLTFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

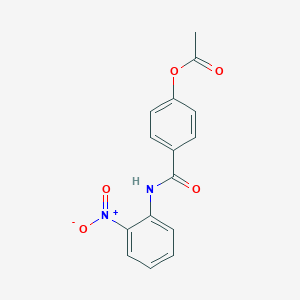

![4-{[2,6-Bis(2-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B415285.png)
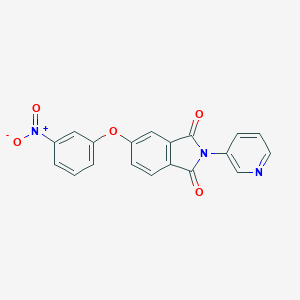
![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B415287.png)
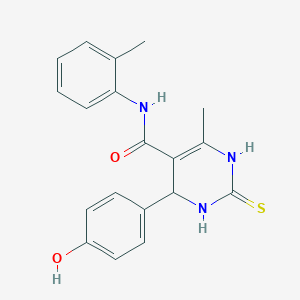

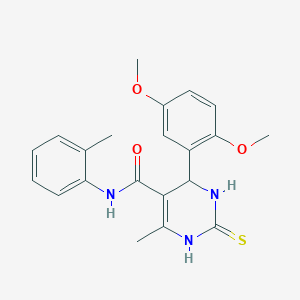

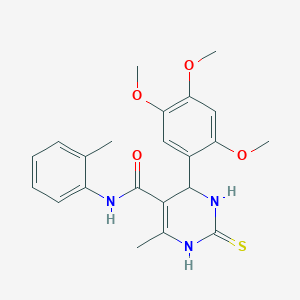
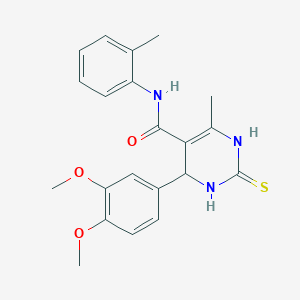
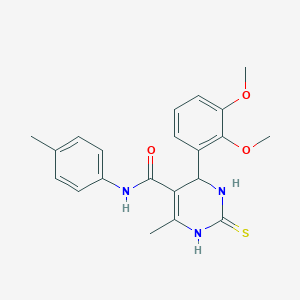
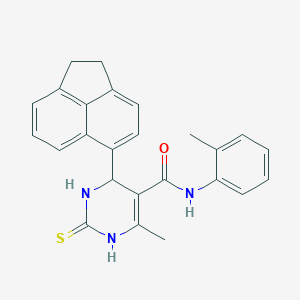
![2-[2-(1,3-Dioxoisoindol-2-yl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B415304.png)